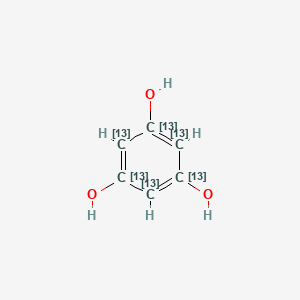

Phloroglucinol-13C6

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of Phloroglucinol-13C6

An In-Depth Technical Guide to Phloroglucinol-13C6

Abstract

This compound is the stable isotope-labeled form of phloroglucinol, a benzenetriol with significant applications in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, methodologies for its synthesis and analysis, and its primary applications in research and drug development. The uniform labeling with Carbon-13 makes it an ideal internal standard for quantitative mass spectrometry-based assays and a powerful tracer for metabolic pathway studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

Introduction

Phloroglucinol (benzene-1,3,5-triol) is a phenolic compound used in the synthesis of pharmaceuticals and as a coupling agent in the printing industry.[1][2] In medicine, it is primarily employed as an antispasmodic agent to relieve pain associated with functional disorders of the digestive and biliary tracts.[3][4] Its mechanism of action involves the direct inhibition of smooth muscle contractions, providing relief from cramps and spasms.[3][5][6]

The advent of stable isotope labeling has revolutionized analytical and metabolic research. This compound, in which all six carbon atoms of the benzene ring are replaced with the Carbon-13 (¹³C) isotope, serves as a crucial tool in these advanced studies.[7] The ¹³C isotope is non-radioactive and naturally occurs at a low abundance (approximately 1.1%), meaning that a ¹³C-enriched compound provides a strong, clear signal against a low natural background.[7] This property is invaluable for its use as an internal standard in isotope dilution mass spectrometry (IDMS) for highly accurate quantification of unlabeled phloroglucinol in complex biological matrices.[7][8] Furthermore, its identical chemical properties to the unlabeled analog ensure it follows the same metabolic pathways, making it an excellent tracer for mechanistic studies.[7]

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the six ¹³C atoms.[7] This similarity is critical for its role as an internal standard, as it ensures identical chromatographic behavior and ionization efficiency in mass spectrometry.[7]

Table 1: Comparison of Physical and Chemical Properties

| Property | Phloroglucinol | This compound |

| IUPAC Name | Benzene-1,3,5-triol | Benzene-1,3,5-triol-1,2,3,4,5,6-¹³C₆ |

| CAS Number | 108-73-6 | 1329497-24-6 |

| Molecular Formula | C₆H₆O₃ | ¹³C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol [1] | 132.06 g/mol [7][9] |

| Appearance | Colorless to beige solid[1] | Not specified, expected to be similar |

| Melting Point | 215-220 °C (anhydrous)[1][10] | Not specified, expected to be similar |

| Solubility | Soluble in water (1 g/100 mL), diethyl ether, ethanol, and pyridine[1][11] | Not specified, expected to be similar |

| Acidity (pKa) | 8.45[1] | Not specified, expected to be similar |

Synthesis and Experimental Protocols

The synthesis of this compound requires the introduction of the ¹³C label at an early stage, utilizing a fully ¹³C-labeled precursor. While various methods exist for synthesizing unlabeled phloroglucinol, such as the hydrolysis of 1,3,5-triaminobenzene, these can be adapted for the labeled version.[7]

A documented approach for regioselective placement of a ¹³C-atom involves a six-step synthesis from acyclic, non-aromatic precursors.[12] A general logical workflow for producing the fully labeled compound is outlined below.

Caption: Logical workflow for the synthesis of this compound.

General Hydrolysis-Based Synthesis Protocol

This protocol is a conceptual adaptation for the synthesis of the ¹³C₆-labeled compound based on established methods for unlabeled phloroglucinol.[7]

-

Starting Material : Begin with a fully labeled precursor such as [¹³C₆]-1,3,5-triaminobenzene.

-

Hydrolysis : Subject the labeled precursor to acidic hydrolysis. This typically involves heating the compound in the presence of a strong acid (e.g., hydrochloric acid).

-

Neutralization : After the reaction is complete, carefully neutralize the solution to precipitate the crude this compound.

-

Purification : The crude product is then purified. Recrystallization from water is a common method.[1] The anhydrous form can be obtained by sublimation.[1]

-

Verification : The final product's identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methodologies

This compound is a critical tool for the accurate quantification of phloroglucinol in biological samples and for elucidating its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique used to confirm the structure and determine the isotopic purity of this compound.[7]

-

¹H NMR : Proton NMR confirms the chemical structure. In a fully ¹³C-labeled ring, the protons will exhibit complex splitting patterns due to coupling with adjacent ¹³C nuclei, which serves as direct evidence of successful labeling.[7]

-

¹³C NMR : This technique is exceptionally useful for tracing the carbon atoms from this compound through metabolic pathways.[7] The distinct signal of the ¹³C label allows for the identification of metabolites and provides insights into the reaction mechanisms.

Mass Spectrometry (MS)

Mass spectrometry is used for the sensitive detection and quantification of this compound.

-

Isotope Dilution MS : this compound is the ideal internal standard for quantifying unlabeled phloroglucinol.[7][9] It co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass (M+6).[7] This allows for precise correction of sample loss during preparation and instrumental variability.[7]

-

LC-MS/MS Protocol : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this analysis.[7][8]

-

Sample Preparation : Plasma samples (e.g., 100 µL) are spiked with a known concentration of this compound internal standard solution (e.g., 500 ng/mL).[8]

-

Extraction : A liquid-liquid extraction is performed using a solvent like ethyl acetate to isolate the analyte and internal standard from the biological matrix.[8]

-

Chromatography : The extracted sample is injected into an HPLC system for separation, often using a reverse-phase column.[13]

-

Detection : The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both the analyte and the internal standard.

-

Quantification : The concentration of phloroglucinol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]

-

Caption: Experimental workflow for bioanalysis using this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for pharmacokinetic (PK) and bioequivalence studies of phloroglucinol.[14] Its use ensures the accuracy and reliability of the data generated in these clinical and preclinical trials.

Beyond quantification, this compound is a valuable tool for studying the mechanism of action and metabolism of phloroglucinol. As an antispasmodic, phloroglucinol acts by relaxing smooth muscle.[15] The key pathways influenced include the inhibition of voltage-dependent calcium channels and phosphodiesterase (PDE) enzymes.[3][5][6] By using the ¹³C₆-labeled version, researchers can trace its journey through these pathways, identify metabolites, and gain a deeper understanding of its therapeutic effects.

Caption: Phloroglucinol's mechanism of action on smooth muscle cells.

Conclusion

This compound is an indispensable tool in modern pharmaceutical research and development. Its properties as a stable, non-radioactive, isotopically labeled compound make it the gold standard for quantitative bioanalysis of phloroglucinol. Its application in metabolic studies provides crucial insights into the drug's mechanism of action and disposition. This guide has summarized the key technical aspects of this compound, providing a foundational resource for scientists working in drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. vinmec.com [vinmec.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 6. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1329497-24-6 | Benchchem [benchchem.com]

- 8. CN116593623A - A high-sensitivity liquid chromatography tandem mass spectrometry method for the determination of phloroglucinol concentration in human plasma - Google Patents [patents.google.com]

- 9. Phloroglucinol 13C6 | 1329497-24-6 [artmolecule.fr]

- 10. Phloroglucinol | CAS#:108-73-6 | Chemsrc [chemsrc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijrpns.com [ijrpns.com]

- 14. europeanreview.org [europeanreview.org]

- 15. centurionhealthcare.com [centurionhealthcare.com]

Phloroglucinol-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phloroglucinol-13C6, a stable isotope-labeled derivative of phloroglucinol. This document is intended for researchers and scientists in drug development and related fields, offering comprehensive data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Properties of this compound

This compound is a critical tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry ensures high accuracy and precision in the quantification of unlabeled phloroglucinol.

| Property | Value | Reference |

| CAS Number | 1329497-24-6 | [1][2][3][4][5] |

| Molecular Formula | ¹³C₆H₆O₃ | [1] |

| Molecular Weight | 132.06 g/mol | [1] |

| Synonyms | 1,3,5-Benzenetriol-13C6, 1,3,5-Trihydroxybenzene-13C6, sym-Trihydroxybenzene-13C6 | [3][5] |

| Applications | Internal standard for mass spectrometry, research chemical | [1][4] |

Quantitative Analysis Using this compound: An Exemplary Protocol

The following is a detailed methodology for the quantification of phloroglucinol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of established methods for phloroglucinol analysis.

Materials and Reagents

-

Phloroglucinol (unlabeled analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ethyl acetate

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of phloroglucinol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the phloroglucinol stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).

-

Vortex for 30 seconds.

-

Add 500 µL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

MRM Transitions:

-

Phloroglucinol: m/z 125.0 → 56.9

-

This compound: m/z 131.0 → 62.9 (predicted)

-

Data Analysis

-

Quantify the peak areas of phloroglucinol and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of phloroglucinol in the unknown samples from the calibration curve.

Bioanalytical Workflow and Signaling Pathway

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.

Bioanalytical workflow using a stable isotope-labeled internal standard.

Phloroglucinol's Anti-Inflammatory Signaling Pathway

Phloroglucinol has been shown to exert anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 signaling pathway. The diagram below illustrates this proposed mechanism.

Proposed anti-inflammatory signaling pathway of phloroglucinol.

References

- 1. This compound | 1329497-24-6 | Benchchem [benchchem.com]

- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. scispace.com [scispace.com]

A Technical Guide to the Isotopic Purity and Enrichment of Phloroglucinol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phloroglucinol-13C6, a stable isotope-labeled compound critical for quantitative analysis in pharmaceutical research and development. This document outlines the key quality attributes of this compound, including its isotopic purity and enrichment, and provides detailed methodologies for its characterization. Furthermore, it illustrates its primary application as an internal standard in isotope dilution mass spectrometry (IDMS).

Core Concepts: Isotopic Purity and Enrichment

In the context of this compound, it is crucial to distinguish between chemical purity, isotopic purity, and isotopic enrichment.

-

Chemical Purity: This refers to the percentage of the compound that is chemically phloroglucinol, irrespective of its isotopic composition. It is typically determined by methods such as High-Performance Liquid Chromatography (HPLC).

-

Isotopic Purity: This specifies the percentage of the molecule that contains only the desired isotopes, in this case, six ¹³C atoms and six hydrogen atoms. It is a measure of how much of the labeled compound has the exact intended isotopic composition.

-

Isotopic Enrichment: This is the percentage of a specific isotope at a particular atomic position. For this compound, it refers to the abundance of the ¹³C isotope at each of the six carbon positions of the benzene ring. High isotopic enrichment is crucial to minimize interference from naturally occurring isotopes.

Quantitative Data for this compound

The quality of this compound is paramount for its use in sensitive analytical applications. The following tables summarize typical specifications for chemical purity and isotopic enrichment available from commercial suppliers.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | >95% | HPLC |

| Chemical Purity | Not less than 90% | HPLC |

| Chemical Purity | Minimum 98.00% | Not Specified |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | Minimum 99% ¹³C | Mass Spectrometry / NMR |

Experimental Protocols

Accurate characterization of this compound is essential for its reliable use. The following sections detail representative experimental protocols for its synthesis and analysis.

Synthesis of a Uniformly ¹³C-Labeled Aromatic Ring (Representative Protocol)

While the precise, proprietary synthesis of commercial this compound is not publicly detailed, a general approach for creating a uniformly ¹³C-labeled benzene ring can be illustrated. The following is a representative protocol adapted from the synthesis of other fully ¹³C-labeled aromatic compounds, such as ¹³C₆-Indole-3-Acetic Acid derived from ¹³C₆-aniline.

Objective: To synthesize a ¹³C₆-labeled aromatic precursor which can then be chemically modified to yield this compound.

Materials:

-

[U-¹³C₆]Aniline (or another suitable ¹³C₆-benzene derivative)

-

Acids, bases, and solvents as required for subsequent chemical transformations (e.g., diazotization, hydroxylation).

Procedure:

-

Starting Material: Begin with a commercially available, uniformly ¹³C-labeled benzene derivative, such as [U-¹³C₆]aniline, which has an isotopic enrichment of >99 atom % ¹³C.

-

Diazotization: Convert the aniline amino group into a diazonium salt. This is a versatile intermediate. This can be achieved by reacting the ¹³C₆-aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

-

Hydroxylation: The diazonium salt can be converted to a phenol derivative through hydrolysis, typically by warming the acidic solution. To introduce three hydroxyl groups to form a phloroglucinol structure, more complex multi-step synthetic transformations would be necessary, potentially involving protection and deprotection of hydroxyl groups and directed hydroxylation reactions.

-

Purification: The crude this compound is then purified using techniques such as column chromatography (e.g., silica gel) and recrystallization to achieve high chemical purity.

-

Characterization: The final product is thoroughly characterized by NMR and mass spectrometry to confirm its chemical structure, chemical purity, and isotopic enrichment.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.

Objective: To quantify the ¹³C enrichment in this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR Spectrum: Acquire a standard proton NMR spectrum. In a fully ¹³C-labeled benzene ring, the protons will exhibit complex splitting patterns due to ¹J(¹³C-¹H) and ²J(¹³C-¹H) coupling, providing initial confirmation of labeling.

-

¹³C NMR Spectrum: Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure accurate signal integration:

-

Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atoms to ensure full relaxation between scans.

-

Employ proton decoupling to collapse the ¹³C-¹H splitting, resulting in single sharp signals for each carbon environment.

-

The Nuclear Overhauser Effect (NOE) should be suppressed (e.g., using inverse-gated decoupling) to ensure that signal intensities are directly proportional to the number of nuclei.

-

-

Data Analysis:

-

Integrate the signals corresponding to the aromatic carbons of this compound.

-

To determine isotopic enrichment, one can compare the integral of the ¹³C signals to the integral of a known concentration of an internal standard with a natural abundance of ¹³C.

-

Alternatively, the absence of signals at the chemical shifts corresponding to the unlabeled phloroglucinol in a highly concentrated sample provides evidence of high isotopic enrichment.

-

Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to determine the chemical purity of this compound and to confirm its mass, which also serves as a verification of its isotopic composition.

Objective: To assess the chemical purity and confirm the mass of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

Procedure:

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) is commonly used.

-

Detection: A UV detector set at a wavelength where phloroglucinol has significant absorbance (e.g., ~268 nm).

-

Analysis: Inject a known concentration of the this compound solution. The chemical purity is determined by integrating the area of the main peak and any impurity peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

-

Mass Analysis (MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is suitable for phloroglucinol, which will be detected as the [M-H]⁻ ion.

-

Mass-to-Charge Ratio (m/z): The expected m/z for the [M-H]⁻ ion of this compound (¹³C₆H₆O₃, molecular weight ≈ 132.06 g/mol ) is approximately 131.05. This is 6 mass units higher than the unlabeled phloroglucinol (¹²C₆H₆O₃, molecular weight ≈ 126.11 g/mol ), which would have an [M-H]⁻ ion at m/z ≈ 125.02.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can be used to measure the exact mass of the molecule, which should be consistent with the theoretical exact mass of the ¹³C₆ isotopologue.

-

Application Workflow: Isotope Dilution Mass Spectrometry (IDMS)

A primary application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of unlabeled phloroglucinol in complex matrices like plasma or tissue samples.

Caption: Workflow for quantitative analysis using this compound as an internal standard in IDMS.

This workflow highlights how the addition of a known quantity of the stable isotope-labeled standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response, leading to highly accurate and precise quantification.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its high isotopic enrichment and chemical purity enable the development of robust and reliable quantitative assays. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this critical analytical standard, ensuring data of the highest quality and integrity in research and drug development.

The Unseen Influence: A Technical Guide to the Natural Abundance of ¹³C in Phloroglucinol Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within drug development and quality control, even the smallest, naturally occurring phenomena can have a significant impact on data interpretation. One such phenomenon is the natural abundance of the stable isotope Carbon-13 (¹³C). This in-depth technical guide explores the core principles of ¹³C's natural abundance and its tangible effects on the two primary analytical techniques used for phloroglucinol analysis: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding and accounting for the ¹³C isotope effect is paramount for accurate quantification and structural elucidation of phloroglucinol and its derivatives.

The ¹³C Isotope: A Natural Constant

Carbon, the backbone of organic molecules like phloroglucinol, exists predominantly as the ¹²C isotope. However, approximately 1.1% of all carbon atoms are the heavier ¹³C isotope. While seemingly insignificant, this natural abundance has direct and measurable consequences in analytical chemistry.

Impact on Mass Spectrometry Analysis of Phloroglucinol

In mass spectrometry, the presence of ¹³C gives rise to what is known as the M+1 peak. For a molecule of phloroglucinol (C₆H₆O₃), the monoisotopic mass (M), calculated using the most abundant isotopes (¹²C, ¹H, and ¹⁶O), is approximately 126.03 g/mol . However, due to the natural abundance of ¹³C, a small but detectable percentage of phloroglucinol molecules will contain one ¹³C atom, resulting in a mass of approximately 127.03 g/mol . This gives rise to a peak at m/z M+1 in the mass spectrum.

Quantitative Implications of the M+1 Peak

The relative intensity of the M+1 peak is directly proportional to the number of carbon atoms in the molecule. This relationship can be used to confirm the molecular formula of an unknown compound or to check for the presence of co-eluting impurities.

Theoretical M+1 Peak Intensity for Phloroglucinol:

The probability of a phloroglucinol molecule containing one ¹³C atom can be calculated as follows:

-

Formula: C₆H₆O₃

-

Number of Carbon Atoms (n): 6

-

Natural Abundance of ¹³C (A): ~1.1% or 0.011

Relative Intensity of M+1 peak ≈ n * A * 100%

Relative Intensity of M+1 peak ≈ 6 * 0.011 * 100% ≈ 6.6%

This means that the M+1 peak for phloroglucinol is expected to be approximately 6.6% of the intensity of the molecular ion peak (M). In high-resolution mass spectrometry, this theoretical value can be compared to the experimental data to verify the elemental composition.

Data Presentation: Mass Spectrometry of Phloroglucinol

| Parameter | Theoretical Value | Experimental Observation (Typical) |

| Molecular Formula | C₆H₆O₃ | Confirmed by high-resolution MS |

| Monoisotopic Mass (M) | 126.0317 g/mol | m/z 125.0244 ([M-H]⁻ in negative ion mode) |

| M+1 Peak | m/z 127.0351 | m/z 126.0277 ([M-H]⁻ with one ¹³C) |

| Relative Intensity of M+1 | ~6.6% of M peak | Consistent with theoretical prediction |

Note: Experimental values are often observed in negative ion mode as the deprotonated molecule [M-H]⁻.

Experimental Protocol: Quantitative Analysis of Phloroglucinol by LC-MS

A typical Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of phloroglucinol involves the following steps:

-

Sample Preparation: Phloroglucinol standards and samples are accurately weighed and dissolved in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: An aliquot of the sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate phloroglucinol from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source. The mass spectrometer is operated in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 125.0.

-

Data Analysis and ¹³C Correction:

-

The peak area of the molecular ion (m/z 125.0) is integrated.

-

For accurate quantification, especially in metabolic labeling studies, the contribution of the ¹³C isotope to the M+1 peak of other compounds at the same nominal mass must be considered.

-

Software tools are available to perform natural abundance correction, which mathematically removes the contribution of naturally occurring isotopes to the measured ion intensities.

-

Logical Workflow for MS Data Correction

Caption: Workflow for ¹³C correction in quantitative MS analysis.

Impact on NMR Spectroscopy Analysis of Phloroglucinol

In Nuclear Magnetic Resonance (NMR) spectroscopy, the natural abundance of ¹³C has two main effects: it allows for the direct detection of the carbon skeleton, and it causes small but significant perturbations in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The low natural abundance of ¹³C means that the probability of two adjacent ¹³C atoms in the same molecule is very low (approximately 0.012%). As a result, ¹³C-¹³C coupling is generally not observed in a standard ¹³C NMR spectrum, which simplifies the spectrum to a series of singlets (in a proton-decoupled experiment), with each unique carbon atom giving rise to a distinct peak.

¹³C NMR Chemical Shifts for Phloroglucinol:

Due to the symmetry of the phloroglucinol molecule, only two distinct carbon signals are expected in the ¹³C NMR spectrum.

| Carbon Position | Chemical Shift (δ) in ppm (in DMSO-d₆) |

| C1, C3, C5 (-OH) | ~159 ppm |

| C2, C4, C6 (-H) | ~95 ppm |

¹³C Satellites in ¹H NMR Spectroscopy

The 1.1% of molecules containing a ¹³C atom will exhibit coupling between the ¹³C nucleus and any directly attached protons (¹JCH). This coupling results in small satellite peaks flanking the main ¹H signal from the ¹²C-bound protons. The intensity of each satellite is approximately 0.55% of the central peak.

For phloroglucinol, the proton signal for H2, H4, and H6 would be a singlet in the ¹H NMR spectrum. However, a closer look at the baseline would reveal these ¹³C satellites. While often overlooked in routine analysis, these satellites can provide valuable information about C-H connectivity and can be crucial in structural elucidation. In quantitative NMR (qNMR), these satellite signals must be accounted for to ensure accurate integration of the main proton peak.

Experimental Protocol: Quantitative ¹H NMR of Phloroglucinol

-

Sample Preparation: An accurately weighed amount of phloroglucinol and an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full magnetization recovery between scans.

-

Data Processing and Integration:

-

The spectrum is phased and baseline corrected.

-

The signals for both phloroglucinol and the internal standard are integrated.

-

Crucially, the integration region for the phloroglucinol proton signal should be wide enough to include the ¹³C satellites. Alternatively, if the satellites are well-resolved, they can be excluded from the integration of the main peak, but this must be done consistently for all samples and standards.

-

-

Calculation: The concentration of phloroglucinol is calculated based on the integral ratio of the analyte to the internal standard, their respective number of protons, and their molecular weights.

Logical Relationship in qNMR

Caption: Key considerations for accurate quantitative NMR analysis.

Conclusion

The natural abundance of ¹³C is a fundamental aspect of the chemical world that directly influences the analytical data obtained for phloroglucinol. In mass spectrometry, it manifests as the M+1 peak, providing a valuable tool for formula confirmation but also a potential source of error in quantitative analysis if not properly corrected. In NMR spectroscopy, it is the very basis of ¹³C NMR and introduces the phenomenon of ¹³C satellites in ¹H NMR, which must be considered for accurate quantification. For researchers, scientists, and drug development professionals, a thorough understanding and methodical approach to addressing the effects of ¹³C natural abundance are essential for generating reliable and accurate analytical results for phloroglucinol and other pharmaceutical compounds.

Metabolic Fate of Phloroglucinol-¹³C₆ in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of Phloroglucinol-¹³C₆ in biological systems. Phloroglucinol, a trihydroxybenzene compound, is utilized in pharmaceutical applications for its spasmolytic properties. The use of ¹³C₆-labeled phloroglucinol is instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, providing a precise method for tracing and quantifying the compound and its metabolites. This document summarizes the current understanding of phloroglucinol's pharmacokinetics, metabolic pathways, and the analytical methodologies employed for its study. While specific studies on the ¹³C₆-labeled variant are not available in the public domain, the metabolic pathways are expected to be identical to those of the unlabeled compound. The ¹³C₆ isotope serves as a tracer and does not alter the biochemical behavior of the molecule.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a phenolic compound with a history of use in medicine, primarily as an antispasmodic agent for treating conditions related to the digestive and biliary tracts.[1][2] Understanding its metabolic journey is crucial for optimizing its therapeutic use and ensuring its safety. Stable isotope labeling, specifically with Carbon-13 (¹³C), is a powerful technique in drug metabolism studies. Phloroglucinol-¹³C₆, in which all six carbon atoms of the benzene ring are replaced with ¹³C, allows for unambiguous detection and quantification by mass spectrometry, distinguishing it from endogenous compounds. This guide will detail the known metabolic pathways of phloroglucinol and provide protocols for studying its ¹³C₆-labeled counterpart.

Pharmacokinetics and Data Presentation

Following oral administration, phloroglucinol is rapidly absorbed, with peak plasma concentrations reached quickly.[3] Its bioavailability is moderate, and it undergoes significant first-pass metabolism.[4][5] The elimination half-life is relatively short, indicating rapid clearance from the body.[3]

Table 1: Pharmacokinetic Parameters of Phloroglucinol in Humans After Oral Administration

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.26 - 0.75 hours | [3][5] |

| Peak Plasma Concentration (Cₘₐₓ) | 384.25 ± 125.14 ng/mL to 536.0 ± 144.8 ng/mL | [5][6] |

| Area Under the Curve (AUC₀₋t) | 459.5 ± 81.03 ng·h/mL to 491.8 ± 95.17 ng·h/mL | [6] |

| Elimination Half-Life (t₁/₂) | Approximately 1.3 - 1.77 hours | [3][5] |

| Absolute Oral Bioavailability (Fₐᵦₛ) | 42% | [5] |

Table 2: Urinary Excretion of Phloroglucinol in Humans (0-6 hours post-dose)

| Excreted Form | Percentage of Administered Dose | Reference |

| Unchanged Phloroglucinol | < 3% | [5] |

| Total Phloroglucinol (after deconjugation) | > 80% | [5] |

Metabolic Pathways

The primary metabolic pathway for phloroglucinol in biological systems is Phase II conjugation . Due to its three hydroxyl groups, phloroglucinol is a prime substrate for glucuronidation and sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.

Glucuronidation and Sulfation

The main biotransformation route for phloroglucinol is conjugation with glucuronic acid and sulfate.[1][5] The liver is the primary site for this metabolism.[1] The resulting glucuronide and sulfate conjugates are then eliminated, predominantly through the kidneys into the urine.[1][4] While the existence of both conjugates is known, the quantitative ratio between them has not been detailed in the available literature.

Potential for Ring Cleavage

There is currently no evidence in the reviewed literature to suggest that the aromatic ring of phloroglucinol undergoes cleavage as a significant metabolic pathway in humans or animals. The primary mechanism of elimination appears to be the conjugation of the intact ring.

Diagram 1: Proposed Metabolic Pathway of Phloroglucinol```dot

digraph "Phloroglucinol Metabolism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Metabolic Pathway of Phloroglucinol", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Phloroglucinol [label="Phloroglucinol-¹³C₆"]; Conjugation [label="Phase II Metabolism\n(Glucuronidation & Sulfation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites [label="Phloroglucinol-¹³C₆-Glucuronide\nPhloroglucinol-¹³C₆-Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Urinary Excretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phloroglucinol -> Conjugation; Conjugation -> Metabolites; Metabolites -> Excretion; }

Caption: General workflow for a human ADME study.

Sample Collection

-

Blood: Serial blood samples are collected at predefined time points post-dose to characterize the plasma concentration-time profile.

-

Urine and Feces: Total urine and feces are collected at intervals to determine the extent and routes of excretion.

Sample Preparation

-

Protein Precipitation: To a plasma sample, add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

Dilution: Dilute the urine sample with a suitable buffer or mobile phase. [7]2. Centrifugation: Centrifuge to remove any particulate matter. [7]3. Direct Injection: The supernatant can often be directly injected into the LC-MS/MS system.

-

Homogenization: Homogenize the fecal sample with water or a suitable buffer.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. [8]3. Concentration and Reconstitution: Concentrate the extract and reconstitute it in the mobile phase.

Analytical Methodology: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of phloroglucinol and its metabolites. [6]

-

Chromatography: A C18 reverse-phase column is typically used for separation. [6]* Mobile Phase: A gradient of methanol or acetonitrile in water with a small amount of formic acid is commonly employed. [6]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The ¹³C₆ label results in a 6 Dalton mass shift, allowing for clear differentiation from the unlabeled compound.

| Parameter | Value | Reference |

| Column | C18 | [6] |

| Mobile Phase | Methanol/water with 0.02% formic acid | [6] |

| Ionization Mode | Negative Electrospray Ionization (ESI) | [6] |

| MRM Transition (Unlabeled) | m/z 125.0 → 56.9 | [6] |

| MRM Transition (¹³C₆-labeled) | m/z 131.0 → 60.9 (projected) |

Conclusion

The metabolic fate of Phloroglucinol-¹³C₆ is predicted to follow that of its unlabeled counterpart, with rapid absorption, significant Phase II metabolism via glucuronidation and sulfation, and prompt urinary excretion of the conjugated metabolites. The use of ¹³C₆ labeling provides a robust tool for detailed pharmacokinetic and metabolism studies. The experimental protocols outlined in this guide offer a framework for conducting such studies to further refine our understanding of phloroglucinol's disposition in biological systems, which is essential for its continued safe and effective therapeutic application. Further research is warranted to quantify the relative contributions of glucuronidation and sulfation and to definitively rule out other minor metabolic pathways.

References

- 1. medicinesauthority.gov.mt [medicinesauthority.gov.mt]

- 2. go.drugbank.com [go.drugbank.com]

- 3. europeanreview.org [europeanreview.org]

- 4. [Bioavailability of phloroglucinol in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for Phloroglucinol-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a stable isotope-labeled compound like Phloroglucinol-13C6 is a critical document that guarantees its identity, purity, and isotopic enrichment. For researchers in drug development and metabolism studies, where this molecule serves as an invaluable internal standard, a thorough understanding of its CoA is paramount for ensuring data integrity and the validity of experimental results. This guide provides a detailed breakdown of the information presented in a typical this compound CoA, including the experimental methodologies employed for its characterization.

Understanding the Core Data: A Quantitative Summary

A Certificate of Analysis for this compound provides a suite of quantitative data that certifies the quality of the material. The following tables summarize the key parameters you will find on a typical CoA.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1329497-24-6 |

| Molecular Formula | ¹³C₆H₆O₃ |

| Molecular Weight | 132.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, ethanol, and methanol |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Enrichment | qNMR or Mass Spectrometry | ≥99 atom % ¹³C |

| Unlabeled Phloroglucinol | Mass Spectrometry | ≤1% |

Table 3: Impurity Profile

| Impurity | Method | Specification |

| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤1.0% |

| Related Substances | HPLC | Individual impurity ≤0.5%, Total impurities ≤1.0% |

The Science Behind the Specifications: Experimental Protocols

The data presented in the CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is a measure of the percentage of the desired compound in the material, excluding isotopic variations and specified impurities. A common method is Reverse-Phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting condition could be 95:5 water:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 268 nm.

-

Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The area of the main peak corresponding to this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment Analysis by Quantitative NMR (qNMR) and Mass Spectrometry

Isotopic enrichment defines the percentage of molecules in which the carbon atoms are the ¹³C isotope. This is a critical parameter for an internal standard.

a) Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

qNMR is a primary ratio method that can be used to determine both purity and isotopic enrichment without the need for an identical reference standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis: The integral of a well-resolved signal from this compound is compared to the integral of a signal from the internal standard. The ¹³C satellites in the ¹H NMR spectrum, which arise from coupling between ¹H and ¹³C, can be used to determine the ¹³C enrichment at specific positions. For a fully labeled compound, the absence of signals corresponding to the unlabeled species is a strong indicator of high isotopic enrichment.

b) Mass Spectrometry (MS):

Mass spectrometry is used to determine the distribution of isotopic masses in the sample.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the primary ion of interest will have an m/z corresponding to the fully ¹³C-labeled molecule.

-

Data Analysis: The relative intensities of the ion corresponding to this compound (M+6) and the ion corresponding to the unlabeled phloroglucinol (M) are compared. The isotopic enrichment is calculated based on the ratio of these intensities.[1]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, the logical flow of a Certificate of Analysis, and a typical analytical workflow.

Conclusion

The Certificate of Analysis for this compound is more than just a piece of paper; it is a comprehensive scientific report that provides the end-user with the confidence to use the material in their critical research. By understanding the data presented and the analytical techniques used to generate that data, researchers can ensure the accuracy and reproducibility of their experiments, ultimately contributing to the advancement of pharmaceutical and scientific research. Always retain the CoA for your records, as it is a key component of good laboratory practice and regulatory compliance.

References

A Technical Guide to the Discovery and Synthesis of Labeled Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and seminal synthetic routes to phloroglucinol, with a core focus on the first synthesis of an isotopically labeled variant. It includes detailed experimental protocols, quantitative data, and visual diagrams of key chemical and biological pathways to serve as a comprehensive resource for researchers.

Introduction

Phloroglucinol, or 1,3,5-trihydroxybenzene, is a deceptively simple aromatic compound with significant industrial and pharmaceutical relevance. It serves as a key building block in the synthesis of a wide array of products, from pharmaceuticals and explosives to dyes and coupling agents.[1] Its derivatives are found extensively in nature as secondary metabolites in plants and microorganisms, exhibiting a broad spectrum of biological activities.[2][3] This guide details its initial isolation and classic chemical synthesis, before delving into the nuanced methodology required for the first regioselective synthesis of a carbon-13 labeled phloroglucinol, a critical tool for metabolic studies and reaction mechanism analysis.

Discovery and Early Synthesis

Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz. He prepared the compound by treating phloretin—a natural flavonoid found in the bark of fruit trees—with potassium hydroxide.[1] This degradative method established the foundational link between phloroglucinol and the A-ring of flavonoids.

One of the earliest and most well-documented laboratory-scale syntheses proceeds from 2,4,6-trinitrobenzoic acid. This classic route, detailed in Organic Syntheses, involves the reduction of the nitro groups to form a triamine intermediate, which is subsequently hydrolyzed to yield phloroglucinol.[1][4]

Classical Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of phloroglucinol from 2,4,6-trinitrobenzoic acid.

References

A Technical Guide to the Stability and Long-Term Storage of Phloroglucinol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Phloroglucinol-¹³C₆. It includes a summary of stability data, detailed experimental protocols for stability assessment, and an exploration of its degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other applications utilizing this isotopically labeled compound.

Introduction to Phloroglucinol-¹³C₆

Phloroglucinol-¹³C₆ is a stable, isotopically labeled form of Phloroglucinol, a benzenetriol with various applications in the pharmaceutical and chemical industries. The incorporation of six carbon-13 atoms into the benzene ring makes it an ideal internal standard for quantitative analysis of unlabeled Phloroglucinol using mass spectrometry and a valuable tool in metabolic and pharmacokinetic studies.[1] Its stability is a critical factor for its use as a reliable analytical standard.

Long-Term Storage and Stability

Proper storage is crucial for maintaining the integrity and purity of Phloroglucinol-¹³C₆. The stability of isotopically labeled compounds is generally comparable to their unlabeled counterparts.

Recommended Storage Conditions

To ensure its long-term stability, Phloroglucinol-¹³C₆ should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerator (2-8°C) | Slows down potential degradation processes. |

| Light | Protected from light (e.g., in an amber vial or dark container) | Phloroglucinol is known to be light-sensitive.[2] |

| Atmosphere | In a tightly sealed container | Protects from moisture and atmospheric oxygen. |

| Moisture | Dry environment | Phloroglucinol is hygroscopic (absorbs moisture from the air).[3] |

One supplier indicates that Phloroglucinol-¹³C₆ is stable for at least one year when stored under these recommended conditions.

Physicochemical Properties

| Property | Value |

| Chemical Formula | ¹³C₆H₆O₃ |

| Molecular Weight | Approximately 132.07 g/mol |

| CAS Number | 1329497-24-6 |

| Appearance | Powder |

| Purity | Typically ≥98% |

Degradation of Phloroglucinol-¹³C₆

The degradation of Phloroglucinol-¹³C₆ is expected to follow the same pathways as unlabeled Phloroglucinol. Forced degradation studies on Phloroglucinol have shown that it is most susceptible to degradation under oxidative and alkaline conditions.[4] It exhibits greater stability under acidic, dry heat, and photolytic stress.[4]

Tautomerism

Phloroglucinol exists in a tautomeric equilibrium with its keto form, 1,3,5-cyclohexanetrione.[5] This equilibrium is an important consideration in its chemistry and potential degradation pathways.

Caption: Tautomeric equilibrium of Phloroglucinol.

Anaerobic Microbial Degradation Pathway

While not a primary concern for the chemical stability during storage, the anaerobic microbial degradation pathway of Phloroglucinol has been studied and provides insight into its potential breakdown. The process involves the initial reduction to dihydrophloroglucinol, followed by ring cleavage and subsequent conversion to short-chain fatty acids and acetyl-CoA.

References

- 1. web.viu.ca [web.viu.ca]

- 2. CN103086847A - Preparation method of phloroglucinol - Google Patents [patents.google.com]

- 3. Analysis of Phloroglucinol, Phloroglucinol Content of Liquids, Phloroglucinol Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]

- 4. ijrpns.com [ijrpns.com]

- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Analysis of Phloroglucinol using Phloroglucinol-¹³C₆ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phloroglucinol is a phenolic compound with a variety of pharmaceutical applications, including use as an antispasmodic agent. Accurate and precise quantification of phloroglucinol in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS to compensate for matrix effects and variability in sample processing.[1][2][3] This application note details a robust and high-throughput LC-MS/MS method for the determination of phloroglucinol in human plasma, utilizing Phloroglucinol-¹³C₆ as an internal standard.

The ideal SIL internal standard co-elutes with the analyte and has similar ionization and extraction characteristics, thereby correcting for variations at each step of the analytical process.[4][5][6] Phloroglucinol-¹³C₆, with its six ¹³C atoms, provides a sufficient mass shift from the unlabeled analyte, preventing spectral overlap while maintaining nearly identical physicochemical properties.[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of phloroglucinol in plasma samples.

Materials and Reagents

-

Phloroglucinol (analyte)

-

Phloroglucinol-¹³C₆ (internal standard)

-

Human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure

-

96-well protein precipitation plates

Stock and Working Solutions

-

Phloroglucinol Stock Solution (1 mg/mL): Accurately weigh and dissolve phloroglucinol in methanol.

-

Phloroglucinol-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Phloroglucinol-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the phloroglucinol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Phloroglucinol-¹³C₆ at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well protein precipitation plate.

-

Add 10 µL of the Phloroglucinol-¹³C₆ working solution to each well, except for the blank matrix samples.

-

Add 200 µL of acetonitrile to each well to precipitate plasma proteins.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Below is a diagram illustrating the sample preparation workflow.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Standard UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 3.5 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions | See Table 4 |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 4: MRM Transitions and Compound Parameters

Based on typical fragmentation of phloroglucinol, the following multiple reaction monitoring (MRM) transitions are proposed.[7][8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Phloroglucinol | 125.0 | 85.0 | -20 | -50 |

| Phloroglucinol-¹³C₆ | 131.0 | 89.0 | -20 | -50 |

Data Presentation and Results

The use of Phloroglucinol-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery.

Calibration Curve and Linearity

A typical calibration curve is constructed by plotting the peak area ratio of phloroglucinol to Phloroglucinol-¹³C₆ against the nominal concentration of the calibration standards. The linear range for this assay is expected to be from 1 to 1000 ng/mL in plasma. A linear regression with a weighting factor of 1/x² is typically used.

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).

Table 5: Hypothetical Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 10 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 8 | ± 10 | < 10 | ± 10 |

| Medium | 100 | < 5 | ± 5 | < 8 | ± 8 |

| High | 800 | < 5 | ± 5 | < 8 | ± 8 |

Matrix Effect and Recovery

The matrix effect and recovery are assessed to ensure the method's reliability. The use of a stable isotope-labeled internal standard is crucial for mitigating the variability of matrix effects between different sources of plasma.[3]

The logical relationship for using a SIL internal standard to correct for matrix effects is illustrated in the diagram below.

Caption: Principle of SIL internal standard correction.

Conclusion

The described LC-MS/MS method utilizing Phloroglucinol-¹³C₆ as an internal standard provides a sensitive, selective, and robust approach for the quantification of phloroglucinol in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for regulatory bioanalysis.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. europeanreview.org [europeanreview.org]

- 8. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Phloroglucinol-¹³C₆ for Absolute Quantification in Metabolomics

References

- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Labeled internal standards | LIBIOS [libios.fr]

- 4. Absolute Quantification of the Central Carbon Metabolome in Eight Commonly Applied Prokaryotic and Eukaryotic Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. europeanreview.org [europeanreview.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Precision Quantification of Phloroglucinol Using Isotope Dilution Mass Spectrometry with a 13C-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the accurate quantification of phloroglucinol in biological matrices, specifically human plasma, using Isotope Dilution Mass Spectrometry (IDMS). The method leverages a stable isotope-labeled internal standard, Phloroglucinol-13C6, to ensure high precision and accuracy by correcting for matrix effects and variations in sample processing. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and workflow diagrams generated using Graphviz to illustrate the procedural steps and the principle of the IDMS method.

Introduction

Phloroglucinol is a pharmacologically active compound used in the treatment of spasmodic pain. Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies in drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, at the beginning of the sample preparation process. As the internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of any sample loss during extraction and any ionization suppression or enhancement during mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Phloroglucinol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

-

Thawing: Thaw frozen human plasma samples at room temperature.

-

Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: -4500 V.

-

Curtain Gas: 35 psi.

-

Collision Gas: Nitrogen.

-

Data Presentation

MRM Transitions

The following table summarizes the optimized MRM transitions for phloroglucinol and its stable isotope-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phloroglucinol | 125.0 | 85.0 | -20 |

| This compound | 131.0 | 89.0 | -20 |

Method Performance Characteristics

The following table presents typical performance characteristics for the quantification of phloroglucinol using the described IDMS method.

| Parameter | Typical Value |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Minimal (< 10%) |

| Recovery | > 85% |

Diagrams

Experimental Workflow

Caption: Workflow for Phloroglucinol Quantification by IDMS.

Principle of Isotope Dilution Mass Spectrometry

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application of Phloroglucinol-¹³C₆ in Plant Biochemistry Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol-¹³C₆ is a stable isotope-labeled form of phloroglucinol, a key phenolic compound in the secondary metabolism of many plants. Its six carbon atoms are replaced with the heavy isotope ¹³C, making it an invaluable tool for tracing metabolic pathways and quantifying metabolites in plant biochemistry research. Unlike radioactive isotopes, stable isotopes are safe to handle and do not decay, allowing for long-term studies. The M+6 mass shift provided by the ¹³C labeling ensures clear differentiation from the unlabeled endogenous compound in mass spectrometry analysis, while maintaining identical chemical and chromatographic properties.[1] This makes Phloroglucinol-¹³C₆ an ideal internal standard for accurate quantification and a powerful tracer for metabolic flux analysis.

Key Applications in Plant Biochemistry

The unique properties of Phloroglucinol-¹³C₆ enable its use in a variety of applications to elucidate complex biochemical processes in plants.

Metabolic Pathway Elucidation

Phloroglucinol-¹³C₆ serves as a precursor in the biosynthesis of numerous specialized plant metabolites, including acylphloroglucinols, flavonoids, and lignins. By feeding labeled phloroglucinol to plant tissues or cell cultures, researchers can trace the incorporation of the ¹³C atoms into downstream products. This allows for the unambiguous identification of intermediates and final products of a metabolic pathway, helping to confirm hypothetical pathways and discover new ones. For example, it can be instrumental in studying the formation of complex acylphloroglucinols in medicinal plants like those from the Hypericum genus.[2]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system.[1][3][4][5][6] Phloroglucinol-¹³C₆ can be used as a tracer to determine the flux through pathways originating from or involving phloroglucinol. By measuring the rate of incorporation and the distribution of the ¹³C label in various metabolites over time, researchers can build kinetic models of metabolic networks. This provides a detailed understanding of how plants regulate their metabolism in response to genetic or environmental changes.

Quantification of Phloroglucinol and its Derivatives

Accurate quantification of metabolites is crucial for understanding their physiological roles. Phloroglucinol-¹³C₆ is an excellent internal standard for the quantification of endogenous phloroglucinol and its derivatives by isotope dilution mass spectrometry (IDMS).[7] Since the labeled standard is added at the very beginning of the sample preparation process, it accounts for any loss of analyte during extraction, purification, and analysis, leading to highly accurate and precise measurements. This is particularly important for unstable compounds or when dealing with complex plant matrices.[7]

Elucidation of Enzyme Mechanisms

The transformation of Phloroglucinol-¹³C₆ by plant enzymes can be monitored to understand the catalytic mechanisms. By analyzing the isotopic composition of the products, researchers can gain insights into bond cleavage and formation steps, and identify the involvement of specific intermediates.[2] The distinct mass signature of the ¹³C-labeled core allows for unambiguous tracking of the molecule and its fragments through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Experimental Protocols

Protocol 1: ¹³C-Labeling of Phloroglucinol Derivatives in Hypericum Species

This protocol describes a general procedure for feeding Phloroglucinol-¹³C₆ to Hypericum plantlets to study the biosynthesis of acylphloroglucinols.

Materials:

-

Hypericum plantlets (e.g., H. perforatum)

-

Phloroglucinol-¹³C₆

-

Murashige and Skoog (MS) liquid medium

-

Sterile water

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., methanol or ethyl acetate)

-

LC-MS grade solvents

Procedure:

-

Preparation of Feeding Solution: Dissolve Phloroglucinol-¹³C₆ in a small amount of a suitable solvent (e.g., ethanol) and then dilute with sterile MS liquid medium to the desired final concentration (e.g., 100 µM).

-

Plantlet Incubation: Gently uproot Hypericum plantlets from their growth medium and wash the roots with sterile water. Place the plantlets in a flask containing the Phloroglucinol-¹³C₆ feeding solution, ensuring the roots are fully submerged.

-

Incubation Conditions: Incubate the plantlets under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle) for a specific period (e.g., 24, 48, or 72 hours). A control group should be incubated in a medium without the labeled compound.

-

Harvesting and Quenching: After the incubation period, harvest the plant tissues (e.g., leaves, roots), wash them with sterile water, and immediately freeze them in liquid nitrogen to quench all metabolic activity.

-

Extraction of Metabolites: Grind the frozen plant tissue to a fine powder using a mortar and pestle under liquid nitrogen. Extract the metabolites by adding a suitable solvent, followed by vortexing and centrifugation to pellet the cell debris.

-

Sample Preparation for Analysis: Collect the supernatant and filter it through a 0.22 µm syringe filter. The sample is now ready for analysis by LC-MS or NMR.

Protocol 2: Quantification of Endogenous Phloroglucinol using Phloroglucinol-¹³C₆ as an Internal Standard

This protocol outlines the use of Phloroglucinol-¹³C₆ for the accurate quantification of phloroglucinol in plant extracts by LC-MS.

Materials:

-

Plant tissue sample

-

Phloroglucinol-¹³C₆ of known concentration

-

Extraction solvent (e.g., 80% methanol)

-

Liquid nitrogen

-

Vortex mixer

-

Centrifuge

-

LC-MS system

Procedure:

-

Sample Preparation: Weigh a precise amount of fresh or freeze-dried plant tissue.

-

Spiking with Internal Standard: Add a known amount of Phloroglucinol-¹³C₆ solution to the plant tissue sample before extraction.

-

Extraction: Add the extraction solvent to the sample, vortex thoroughly, and incubate under appropriate conditions (e.g., 1 hour at 4°C with shaking).

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Analysis by LC-MS: Transfer the supernatant to a new tube and analyze it using a validated LC-MS method. Monitor the mass transitions for both endogenous phloroglucinol and Phloroglucinol-¹³C₆.

-

Quantification: Create a calibration curve using known concentrations of unlabeled phloroglucinol. The concentration of endogenous phloroglucinol in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data from experiments using Phloroglucinol-¹³C₆ should be presented in a clear and organized manner. The following tables provide examples of how to structure such data.

Table 1: Incorporation of ¹³C from Phloroglucinol-¹³C₆ into Acylphloroglucinols in Hypericum perforatum

| Metabolite | Time (hours) | % ¹³C Enrichment |

| Hyperforin | 24 | 15.2 ± 1.8 |

| 48 | 35.6 ± 3.2 | |

| 72 | 58.9 ± 4.5 | |

| Adhyperforin | 24 | 12.5 ± 1.5 |

| 48 | 30.1 ± 2.9 | |

| 72 | 52.3 ± 4.1 |

Table 2: Quantification of Phloroglucinol in different plant tissues using Phloroglucinol-¹³C₆ as an internal standard.

| Plant Tissue | Phloroglucinol Concentration (µg/g fresh weight) | Standard Deviation |

| Leaf | 45.8 | 3.7 |

| Stem | 12.3 | 1.5 |

| Root | 88.9 | 7.2 |

| Flower | 152.4 | 12.6 |

Visualizations

Caption: General workflow for a stable isotope labeling experiment in plants.